4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural sciences. This compound features a piperazine ring substituted with a pyridine moiety and a dichlorophenoxyacetyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2, 4-dichlorophenoxyacetamide chalcone hybrids, have been reported to targetc-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the structural similarity to 2, 4-dichlorophenoxyacetamide chalcone hybrids, it can be inferred that the compound may interact with its target, c-met kinase, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of several signaling pathways involved in cancer progression .
Biochemical Pathways
C-met kinase, a potential target of this compound, is known to activate several signaling pathways involved in embryonic development, tissue regeneration, and damage repair . Inhibition of c-Met kinase could potentially disrupt these pathways, affecting cellular processes and leading to antiproliferative effects .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the potential target of this compound, c-met kinase, it can be inferred that the compound may have antiproliferative effects on cancer cells . Inhibition of c-Met kinase could potentially disrupt cellular processes, leading to the inhibition of cancer cell growth and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenoxyacetic acid and pyridine.
Formation of Intermediate: The 2,4-dichlorophenoxyacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride.
Acylation Reaction: The acyl chloride is then reacted with piperazine to form the intermediate 1-(2,4-dichlorophenoxyacetyl)piperazine.
Final Coupling: This intermediate is then coupled with pyridine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential antitumor properties.
Agricultural Sciences: Studied as a potential herbicide due to its structural similarity to known herbicidal compounds.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.
1-(2,4-Dichlorophenoxyacetyl)piperazine: An intermediate in the synthesis of the target compound.
Uniqueness
4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one stands out due to its unique combination of a piperazine ring with a pyridine moiety and a dichlorophenoxyacetyl group
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-3-4-15(14(19)8-12)25-11-17(24)21-6-7-22(16(23)10-21)13-2-1-5-20-9-13/h1-5,8-9H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGEUOECLRZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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